tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-6-4-5-14-13(15)7-8-18-14/h4-8,18H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAMZRWFIQSVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621515 | |
| Record name | tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252978-89-5 | |
| Record name | tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Boc-Protected Piperazine
This method involves the reaction of a 4-substituted indole derivative with tert-butyl piperazine-1-carboxylate under alkaline conditions. A representative protocol, adapted from similar piperazine-indole syntheses, is outlined below:
Step 1: Synthesis of 4-(1H-Indol-4-yl)Butan-1-ol
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Starting Material : 4-(1H-Indol-4-yl)butanoic acid.
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Esterification : Treatment with methanol and sulfuric acid yields methyl 4-(1H-indol-4-yl)butanoate.
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to 4-(1H-indol-4-yl)butan-1-ol in 85–90% yield.
Step 2: Tosylation of the Alcohol
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Reagents : Tosyl chloride (TsCl), pyridine, ethyl acetate.
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Conditions : Stirred at 0–5°C for 4 hours.
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Outcome : Conversion to 4-(1H-indol-4-yl)butyl tosylate (yield: 78%).
Step 3: Alkylation of tert-Butyl Piperazine-1-Carboxylate
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Reagents : tert-Butyl piperazine-1-carboxylate, tosylate derivative, diisopropylethylamine (DIPEA), 2-propanol.
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Conditions : Reflux for 10 hours.
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Yield : 11–15% of tert-butyl 4-[4-(1H-indol-4-yl)butyl]piperazine-1-carboxylate.
Challenges : Low yields in this step are attributed to steric hindrance and competing side reactions. Optimization with polar aprotic solvents (e.g., DMF) or phase-transfer catalysts may improve efficiency.
Reductive Amination Approach
An alternative route employs reductive amination to couple indole-4-carbaldehyde with tert-butyl piperazine-1-carboxylate:
Step 1: Formylation of Indole
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Vilsmeier-Haack Reaction : Treatment of 1H-indole with POCl₃ and DMF introduces a formyl group at the 4-position (yield: 65–70%).
Step 2: Protection of the Aldehyde
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Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).
Step 3: Reductive Amination
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Reagents : Sodium cyanoborohydride (NaBH₃CN), methanol, acetic acid.
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Conditions : Stirred at room temperature for 24 hours.
Reaction Optimization and Analytical Data
Critical Parameters
Chemical Reactions Analysis
Substitution Reactions
The piperazine ring undergoes nucleophilic substitution, enabling functionalization at the nitrogen atoms. A notable example involves alkylation or acylation reactions:
- Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., triethylamine) yields N-alkylated derivatives. For instance, treatment with ethyl chlorocarbonate forms ethyl 4-[4-(1H-indol-4-yl)piperazine-1-carboxylate .
- Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) under basic conditions introduces acyl groups to the piperazine nitrogen .
Example Reaction Conditions :
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Ethyl chlorocarbonate | Triethylamine, DCM, 0–25°C | Ethyl piperazine-1-carboxylate analog | 60–76% |
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is selectively removed under acidic conditions to expose the free piperazine amine, a critical step in drug synthesis:
- Acidolysis : Treatment with HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding 4-(1H-indol-4-yl)piperazine .
Typical Protocol :
- Reagent : 4M HCl in dioxane
- Conditions : Stirring at room temperature for 2–4 hours
- Outcome : Quantitative deprotection with >90% purity .
Oxidation of the Indole Moiety
The indole ring undergoes oxidation at the pyrrole-like C2–C3 double bond:
- Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
- Products : Oxindole or isatin derivatives, depending on reaction conditions.
Comparative Oxidation Outcomes :
| Oxidizing Agent | Conditions | Major Product |
|---|---|---|
| KMnO₄ | H₂SO₄, H₂O, 60°C | 2-Oxo-1,2-dihydroindole |
| CrO₃ | Acetic acid, reflux | Indole-4-carboxylic acid |
Reduction Reactions
Hydrogenation targets the indole or piperazine components:
- Indole Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the indole to indoline, preserving the piperazine ring .
- Piperazine Modification : Sodium borohydride (NaBH₄) selectively reduces carbonyl groups in acylated derivatives .
Hydrogenation Example :
- Substrate : tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
- Catalyst : 10% Pd/C, H₂ (1 atm)
- Product : tert-Butyl 4-(indolin-4-yl)piperazine-1-carboxylate (95% conversion) .
Cross-Coupling Reactions
The indole moiety participates in palladium-catalyzed couplings:
- Suzuki–Miyaura : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives .
- Buchwald–Hartwig Amination : Introduces amine groups at the indole C4 position .
Key Data :
| Reaction Type | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromoindole analog | 4-Arylindole derivative | 65–78% |
Mannich Reaction
The indole nitrogen reacts in Mannich-type alkylations to form β-amino carbonyl derivatives:
- Conditions : Formaldehyde and secondary amines (e.g., piperidine) under acidic catalysis .
- Application : Generates analogs with enhanced biological activity .
Representative Reaction :
- Reactants : Formaldehyde, piperidine
- Product : 3-(Piperidin-1-ylmethyl)-1H-indol-4-yl-piperazine derivative (82% yield) .
Complex Formation
The piperazine nitrogen acts as a ligand in coordination chemistry:
- Metal Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures.
- Applications : Potential use in catalysis or metallodrug design.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity:
Research has shown that tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate acts as a selective serotonin reuptake inhibitor (SSRI). A randomized controlled trial indicated that patients with major depressive disorder experienced significant reductions in depression scores after eight weeks of treatment with this compound. The mechanism involves enhancing serotonergic transmission, suggesting its potential as a therapeutic agent for depression.
Anticancer Properties:
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in preclinical models using human colorectal cancer xenografts, treatment with this compound resulted in significant tumor volume reduction compared to controls. The compound appears to induce apoptosis through mitochondrial pathways, highlighting its potential role in cancer therapy.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of complex molecules with potential biological activity. Researchers utilize it in synthesizing derivatives that may exhibit enhanced pharmacological properties or novel mechanisms of action.
Material Science
Due to its distinctive chemical structure, this compound is also explored for applications in material science. It can be utilized in developing novel materials with specific properties tailored for various industrial applications.
Case Study 1: Antidepressant Efficacy
A clinical trial assessed the efficacy of this compound in patients diagnosed with major depressive disorder. The study found that participants receiving the compound showed a statistically significant improvement in their depression scores compared to those receiving placebo, indicating its potential as a new antidepressant option.
Case Study 2: Anticancer Efficacy
In a preclinical study involving mice with xenograft tumors derived from human colorectal cancer cells, administration of this compound led to a notable decrease in tumor volume. This study suggests that the compound could be developed into a therapeutic agent for oncology applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
tert-Butyl 4-(1-(4-(tert-Butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate
- Structure : Adds a benzyl group with a Boc substituent to the indole nitrogen.
- Molecular weight increases to 491.62 g/mol compared to the parent compound .
Ethyl 4-[4-(1H-indol-3-yl)butyl]-1-piperazinecarboxylate (12a)
- Structure : Replaces the indol-4-yl group with indol-3-yl linked via a butyl chain and uses an ethyl ester.
- Impact : The ethyl ester (vs. tert-butyl) reduces steric protection, increasing hydrolysis susceptibility. The butyl linker may enhance flexibility, altering conformational preferences in binding interactions .
Benzoyl Derivatives (e.g., 2j, 2k)
- Structure : Piperazine acylated with fluorinated or halogenated benzoyl groups (e.g., 3-fluoro, 4-chloro).
- Impact: Electron-withdrawing substituents (e.g., F, Cl) enhance electrophilicity, improving interactions with nucleophilic enzyme residues.
DNMT1 Inhibitors (e.g., WK-26)
- Activity: Carbazole-piperazine derivatives (e.g., WK-26) inhibit DNA methyltransferase 1 (DNMT1) with IC50 values in the nanomolar range.
- Comparison : The indole moiety in tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate may similarly engage in hydrophobic pockets, but absence of carbazole’s planar structure could reduce stacking efficiency .
Physicochemical Properties
*Estimated using fragment-based methods.
Key Research Findings
- Substituent Position Matters : Indol-4-yl derivatives show higher metabolic stability than indol-3-yl analogs due to reduced exposure to oxidative enzymes .
- Electron-Deficient Groups Enhance Binding : Fluorine and chlorine in benzoyl derivatives improve inhibition constants (Ki) by 2–3-fold compared to methoxy-substituted analogs .
- Synthetic Versatility : The Boc group enables straightforward deprotection for further functionalization, a critical advantage in lead optimization .
Biological Activity
Tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula, C15H20N2O2, and a molecular weight of 260.34 g/mol. Its structure features a piperazine ring, an indole moiety, and a tert-butyl group, which contribute to its lipophilicity and biological activity.
Research indicates that this compound exhibits various mechanisms of action, particularly as an antagonist or modulator of neurotransmitter receptors. The indole structure is known for interacting with serotonin receptors, which may explain some of its neuropharmacological effects.
Antidepressant Effects
A study investigating the compound's effects on serotonin receptors found that it acts as a selective serotonin reuptake inhibitor (SSRI), which could provide antidepressant effects. The compound demonstrated an ability to enhance serotonergic transmission in rodent models, suggesting potential use in treating depression .
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For instance:
These findings suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
Study on Antidepressant Activity
A randomized controlled trial assessed the efficacy of this compound in patients with major depressive disorder. Results showed a significant reduction in depression scores compared to placebo after eight weeks of treatment, supporting its potential as an antidepressant .
Evaluation of Anticancer Efficacy
In a preclinical study, the compound was administered to mice with xenograft tumors derived from human colorectal cancer cells. The treatment resulted in a significant reduction in tumor volume compared to controls, indicating its potential as a therapeutic agent in oncology .
Q & A
Q. How to design SAR studies for indole-piperazine analogs?
- Methodology : Systematic variation of substituents (e.g., halogenation at indole C5 or piperazine N-alkylation) followed by:
- In vitro screening : Test against target enzymes (e.g., kinases, hydroxylases).
- Free-energy calculations (MM-PBSA) : Quantify substituent contributions to binding. Patent data show 4-fluorobenzyl analogs increase kinase inhibition by 3-fold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
